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Compound of Interest

Compound Name: hCA XII-IN-6

Cat. No.: B12395968 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the structure-activity relationship (SAR) of

the potent and selective human carbonic anhydrase (hCA) XII inhibitor, hCAIX/XII-IN-6. The

content herein is based on the findings reported by Bonardi et al. in the Journal of Medicinal

Chemistry, 2022.[1][2][3] This document details the quantitative inhibitory data, experimental

protocols for synthesis and biological evaluation, and visual representations of the core

concepts to facilitate further research and development in this area.

Core Compound: hCAIX/XII-IN-6 (Compound 26)
hCAIX/XII-IN-6, referred to as compound 26 in the primary literature, is a hybrid molecule

designed to selectively inhibit the tumor-associated carbonic anhydrase isoforms IX and XII

while also possessing a hydrogen sulfide (H₂S) releasing moiety.[1][2][3] This dual-action

design is aimed at leveraging the therapeutic benefits of both CA inhibition and H₂S donation in

pathological conditions such as arthritis and cancer.

Chemical Structure:

Caption: Chemical structure of hCAIX/XII-IN-6 (Compound 26).

Quantitative Structure-Activity Relationship (SAR)
Data
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The inhibitory potency of hCAIX/XII-IN-6 and its analogs against a panel of human carbonic

anhydrase isoforms (hCA I, II, IV, IX, and XII) was determined using a stopped-flow CO₂

hydrase assay. The key findings from the structure-activity relationship study are summarized

in the table below. The core scaffold consists of a benzenesulfonamide moiety, which is

essential for zinc binding in the active site of the carbonic anhydrases, linked to a variable tail.

Compoun
d

R Group
hCA I (Ki,
nM)

hCA II (Ki,
nM)

hCA IV
(Ki, nM)

hCA IX
(Ki, nM)

hCA XII
(Ki, nM)

19 -H 105.7 4.2 87.3 25.4 35.8

20 -CH₃ 128.4 6.8 95.1 18.6 29.4

21 -C₂H₅ 254.3 8.1 102.6 15.2 22.7

22 -n-C₃H₇ 875.1 25.7 158.4 9.8 15.3

23 -n-C₄H₉ >10000 89.4 245.1 7.5 11.2

24 -CH₂-Ph >10000 154.7 489.2 6.1 9.8

25 -(CH₂)₂-Ph >10000 854.1 874.3 5.2 8.5

26

(hCAIX/XII-

IN-6)

-(CH₂)₃-Ph 6697 2950 4093 4.1 7.7

29

-(CH₂)₂-Ph

(with H₂S

donor)

>10000 1854 2054 3.5 6.9

30

-(CH₂)₃-Ph

(with H₂S

donor)

>10000 2541 3158 2.9 5.8

31

-(CH₂)₄-Ph

(with H₂S

donor)

>10000 1724 2841 2.4 8.0

Key SAR Insights:
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Benzenesulfonamide Core: This zinc-binding group is crucial for the inhibitory activity across

all isoforms.

Alkyl Chain Length: Increasing the length of the alkyl chain in the tail generally leads to

decreased affinity for the cytosolic isoforms hCA I and II, and for the membrane-associated

hCA IV. Conversely, a longer alkyl chain enhances the inhibitory potency against the tumor-

associated isoforms hCA IX and XII.

Aromatic Terminus: The presence of a terminal phenyl group on the alkyl chain contributes

significantly to the high affinity for hCA IX and XII.

H₂S Donor Moiety: The addition of the 1,2-dithiole-3-thione moiety as an H₂S donor

(compounds 29-31) further enhances the selectivity and potency for hCA IX and XII, while

drastically reducing inhibition of the off-target isoforms.

Selectivity: hCAIX/XII-IN-6 (compound 26) and its H₂S-donating counterparts (29-31) exhibit

remarkable selectivity for hCA IX and XII over hCA I, II, and IV.

Experimental Protocols
General Synthesis of hCAIX/XII-IN-6 and Analogs
The synthesis of hCAIX/XII-IN-6 and related compounds involves a multi-step process. The

following diagram illustrates the general synthetic workflow.
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Caption: General synthetic workflow for hCAIX/XII-IN-6 and its analogs.

Detailed Protocol for hCAIX/XII-IN-6 (Compound 26):

The synthesis of compound 26 starts from commercially available materials and proceeds

through standard organic chemistry transformations. The key step involves an amide coupling

reaction between a carboxylic acid derivative of the H₂S donor moiety and the amino group of

the sulfonamide-containing fragment.

Synthesis of the Sulfonamide Moiety: The benzenesulfonamide core with the propyl-phenyl

tail is synthesized through a series of reactions including Friedel-Crafts acylation, reduction,

and subsequent functional group manipulations to introduce the reactive amine or carboxylic

acid for coupling.

Synthesis of the H₂S Donor Moiety: The 1,2-dithiole-3-thione core bearing a carboxylic acid

is prepared separately.
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Coupling Reaction: The two fragments are coupled using a standard peptide coupling

reagent such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium

3-oxid hexafluorophosphate) in the presence of a base like DIPEA (N,N-

Diisopropylethylamine) in an anhydrous aprotic solvent like DMF (Dimethylformamide).

Purification: The final compound is purified by column chromatography on silica gel followed

by recrystallization or preparative HPLC to yield the pure product.

Characterization of the final compounds is typically performed using ¹H NMR, ¹³C NMR, and

high-resolution mass spectrometry (HRMS).

Carbonic Anhydrase Inhibition Assay
The inhibitory activity of the synthesized compounds is determined by a stopped-flow CO₂

hydrase assay.[1][2][3] This method measures the enzyme-catalyzed hydration of carbon

dioxide.
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Caption: Workflow for the stopped-flow CO₂ hydrase inhibition assay.

Detailed Protocol:
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Enzyme and Reagents: Recombinant human CA isoforms are used. A buffer solution (e.g.,

20 mM HEPES or TRIS, pH 7.4) containing a pH indicator (e.g., phenol red) is prepared. The

substrate is CO₂-saturated water.

Assay Procedure: The enzyme and inhibitor are pre-incubated for a defined period (e.g., 15

minutes) at a specific temperature (e.g., 25°C). The enzyme-inhibitor solution is then rapidly

mixed with the CO₂-saturated water in the stopped-flow instrument.

Data Acquisition: The change in absorbance of the pH indicator is monitored over time,

which reflects the rate of the CO₂ hydration reaction.

Data Analysis: The initial rates of the reaction are determined for a range of inhibitor

concentrations. The IC₅₀ values (the concentration of inhibitor that causes 50% inhibition of

the enzyme activity) are calculated by fitting the data to a dose-response curve.

Ki Determination: The inhibition constants (Ki) are then calculated from the IC₅₀ values using

the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [S]/Km), where [S] is the substrate concentration

and Km is the Michaelis-Menten constant for the enzyme.

Signaling Pathways and Logical Relationships
The therapeutic rationale for inhibiting hCA XII is based on its role in pH regulation in

pathological states, particularly in cancer and inflammation.
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Caption: Logical relationship of hCA XII inhibition by hCAIX/XII-IN-6.

In hypoxic tumors and inflamed tissues, the upregulation of hCA XII leads to an acidic

extracellular microenvironment and an alkaline intracellular environment, which promotes

cancer cell survival and proliferation, and contributes to inflammatory pain. By selectively

inhibiting hCA XII, hCAIX/XII-IN-6 disrupts this pH dysregulation, leading to a therapeutic effect.

The co-delivery of H₂S from the inhibitor molecule is intended to provide additional anti-

inflammatory and pro-apoptotic effects.

This guide provides a comprehensive overview of the structure-activity relationship of

hCAIX/XII-IN-6 and its analogs. The detailed data and protocols presented herein are intended

to serve as a valuable resource for researchers in the field of carbonic anhydrase inhibitors and

drug development.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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